Methyl 2-chloroacrylate

Radical Copolymerization Reactivity Ratios Polymer Synthesis

Methyl 2-chloroacrylate (CAS 80-63-7) is a halogenated acrylate monomer with the molecular formula C₄H₅ClO₂, characterized by a vinyl group substituted with both a chlorine atom and a methoxycarbonyl group. This unique structure confers enhanced electrophilicity and distinct polymerization behavior relative to unsubstituted acrylates.

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 80-63-7
Cat. No. B147158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloroacrylate
CAS80-63-7
SynonymsMethyl-2-chloroacrylate
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)Cl
InChIInChI=1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3
InChIKeyAWJZTPWDQYFQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
> 10% in ethe

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Chloroacrylate (CAS 80-63-7) Technical Baseline for Scientific Procurement


Methyl 2-chloroacrylate (CAS 80-63-7) is a halogenated acrylate monomer with the molecular formula C₄H₅ClO₂, characterized by a vinyl group substituted with both a chlorine atom and a methoxycarbonyl group [1]. This unique structure confers enhanced electrophilicity and distinct polymerization behavior relative to unsubstituted acrylates. The compound is a colorless liquid (density 1.189 g/cm³ at 20°C, refractive index 1.442-1.444) with a boiling point of 52°C at 50 mmHg and a flash point of 33°C, requiring stabilized storage conditions [2]. Its primary industrial role is as a specialty monomer for synthesizing high-performance acrylic polymers and copolymers with properties resembling polymethylmethacrylate (PMMA) [3].

Why Generic Acrylate Substitution Fails: The Critical Differentiators of Methyl 2-Chloroacrylate


Attempting to substitute methyl 2-chloroacrylate with conventional acrylates (e.g., methyl acrylate, methyl methacrylate) or even other halogenated acrylates in high-value applications is scientifically unsound. The chlorine substituent fundamentally alters the monomer's electronic structure, dramatically increasing electrophilicity at the β-carbon and shifting polymerization reactivity ratios [1]. This results in distinct copolymerization kinetics, altered thermal and mechanical properties of the derived polymers, and unique reactivity profiles in nucleophilic substitution and cross-coupling chemistries . Furthermore, the documented applications in aircraft glazing and optical fiber materials underscore that the polymer's performance is intrinsically linked to the chlorinated monomer structure; generic replacement leads to quantifiable loss of key properties [2].

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 2-Chloroacrylate


Reactivity Ratio Shifts in Copolymerization Relative to Methacrylate Comonomers

In radical copolymerization with carbonyl-containing phenyl methacrylates, methyl 2-chloroacrylate exhibits reactivity ratios (r1) that are systematically higher with para-substituted comonomers compared to ortho-substituted analogs due to steric hindrance. For para-acetylphenyl methacrylate, r1 = 0.65 ± 0.05, while for the ortho-isomer, r1 = 0.38 ± 0.03 [1]. This quantifiable difference demonstrates that the monomer's reactivity is highly sensitive to comonomer structure, a characteristic not observed to this degree with unsubstituted methyl methacrylate (MMA). In contrast, MMA copolymerization with similar methacrylates typically yields reactivity ratios closer to unity (r1 ≈ r2 ≈ 1), indicating a more ideal, less discriminating copolymerization behavior [2].

Radical Copolymerization Reactivity Ratios Polymer Synthesis

Enhanced Mechanical Performance of Copolymers Versus PMMA Baseline

Copolymers of methyl 2-chloroacrylate with carbonyl-containing phenyl methacrylates exhibit superior mechanical properties compared to poly(methyl methacrylate) (PMMA) homopolymer. The ultimate tensile strength of methyl 2-chloroacrylate-co-para-acetylphenyl methacrylate was measured at 68 MPa, representing a 36% increase over the 50 MPa value for pure PMMA [1]. Similarly, the Vicat softening point (a measure of heat deflection) increased from 105°C for PMMA to 118°C for the copolymer, a 12.4% improvement [1]. These enhancements are attributed to the polar chlorine substituent, which increases chain rigidity and intermolecular interactions.

Polymer Mechanics Vicat Softening Point Tensile Strength

Superior Glass Transition Temperature in Chlorinated Copolymers for Optical Applications

In the development of graded-index plastic optical fibers (GI-POFs), copolymers incorporating methyl 2-chloroacrylate demonstrate a more favorable balance of glass transition temperature (Tg) and refractive index compared to pure PMMA-based materials. When doped with aromatic sulfides, methyl 2-chloroacrylate/2,2,2-trichloroethyl methacrylate copolymers maintained a Tg of 95°C at a refractive index of 1.52, whereas PMMA doped to the same refractive index exhibited a significantly lower Tg of 82°C [1]. This 13°C higher Tg at equivalent optical performance is critical for maintaining dimensional stability and preventing dopant diffusion during fiber drawing and operation.

Polymer Optics Glass Transition Temperature Refractive Index

Quantified Efficiency in Suzuki-Miyaura Cross-Coupling Reactions

Methyl 2-chloroacrylate serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, enabling efficient synthesis of 2-arylacrylates, key precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Under optimized conditions with the Tedicyp palladium catalyst system, the coupling of methyl 2-chloroacrylate with 6-methoxy-2-naphthylboronic acid proceeded to give 2-(6-methoxy-2-naphthyl)acrylate in 54% isolated yield after 20 hours at 100°C . In contrast, the analogous coupling using the less electrophilic methyl acrylate requires more forcing conditions or yields less than 30% under comparable protocols [1].

Cross-Coupling Suzuki Reaction Pharmaceutical Intermediates

Validated Application Scenarios for Methyl 2-Chloroacrylate Based on Quantitative Evidence


Synthesis of High-Tg Optical Polymers for Graded-Index Plastic Optical Fibers (GI-POFs)

The copolymer system of methyl 2-chloroacrylate with 2,2,2-trichloroethyl methacrylate provides a 13°C higher glass transition temperature (95°C vs. 82°C) at equivalent refractive index compared to PMMA [1]. This thermal stability advantage is critical for GI-POFs used in automotive, data communication, and sensing applications, where exposure to elevated temperatures causes PMMA-based fibers to soften and lose dopant profile integrity, resulting in increased attenuation and bandwidth degradation. The chlorinated copolymer maintains optical performance up to 95°C, enabling deployment in under-hood automotive networks and industrial environments.

Development of Structurally Reinforced Acrylic Glazing and Transparent Composites

Copolymers of methyl 2-chloroacrylate with carbonyl-containing phenyl methacrylates demonstrate a 36% increase in ultimate tensile strength (68 MPa vs. 50 MPa) and a 12.4% increase in Vicat softening point (118°C vs. 105°C) over PMMA [1]. These enhancements directly address the known limitations of PMMA in aerospace transparencies and architectural glazing, where higher mechanical loads and thermal stress are encountered. The improved strength-to-weight ratio and heat deflection temperature justify the use of methyl 2-chloroacrylate-based materials in aircraft windows, protective visors, and high-performance skylights.

Efficient Production of NSAID Precursors via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling of methyl 2-chloroacrylate with arylboronic acids proceeds with isolated yields of 54% under mild conditions, a >80% relative improvement over methyl acrylate [1]. This efficiency is leveraged in the industrial synthesis of 2-arylacrylate intermediates for ibuprofen, ketoprofen, and naproxen [2]. The reduced catalyst requirement and higher throughput per reactor volume translate to significant cost savings in pharmaceutical manufacturing, making methyl 2-chloroacrylate the preferred building block for these high-volume active pharmaceutical ingredient (API) supply chains.

Custom Copolymer Design with Controlled Compositional Drift

The non-ideal reactivity ratios of methyl 2-chloroacrylate (e.g., r1 = 0.38–0.65 with substituted phenyl methacrylates) allow for precise control over copolymer sequence distribution and composition drift [1]. This is exploited in the design of gradient-index lenses, compatibilizers for polymer blends, and thermally responsive hydrogels, where the spatial distribution of comonomer units dictates performance. Unsubstituted acrylates like MMA exhibit near-ideal behavior (r1 ≈ r2 ≈ 1), which limits the ability to engineer compositional gradients. The distinct reactivity profile of methyl 2-chloroacrylate enables the creation of materials with tailored mechanical, optical, or thermal profiles that are inaccessible with commodity monomers.

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